BenchChemオンラインストアへようこそ!

3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride

Quality Control Analytical Chemistry Compound Management

3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride (CAS 1185299-90-4) is a fused heterocyclic compound comprising a tetrahydroisoxazolo[4,5-c]pyridine core substituted at the 3-position with a benzo[d][1,3]dioxol-5-yl group. It is supplied as the hydrochloride salt with a purity of 98%.

Molecular Formula C13H13ClN2O3
Molecular Weight 280.7 g/mol
CAS No. 1185299-90-4
Cat. No. B1389469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride
CAS1185299-90-4
Molecular FormulaC13H13ClN2O3
Molecular Weight280.7 g/mol
Structural Identifiers
SMILESC1CNCC2=C1ON=C2C3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C13H12N2O3.ClH/c1-2-11-12(17-7-16-11)5-8(1)13-9-6-14-4-3-10(9)18-15-13;/h1-2,5,14H,3-4,6-7H2;1H
InChIKeyRBAGDVPAPGWYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine Hydrochloride: A High-Purity Tetrahydroisoxazolopyridine Building Block for CNS-Focused Discovery


3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride (CAS 1185299-90-4) is a fused heterocyclic compound comprising a tetrahydroisoxazolo[4,5-c]pyridine core substituted at the 3-position with a benzo[d][1,3]dioxol-5-yl group. It is supplied as the hydrochloride salt with a purity of 98% . With a molecular weight of 280.71 g/mol, a topological polar surface area (TPSA) of 56.52 Ų, and a calculated LogP of 2.14, the compound occupies physicochemical space consistent with CNS drug-like properties . Its free secondary amine provides a versatile handle for further chemical modification, distinguishing it from pre-derivatized analogs .

Why Generic Substitution Fails for 3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine Hydrochloride


Generic substitution with other tetrahydroisoxazolo[4,5-c]pyridine derivatives is not possible because the benzo[d][1,3]dioxol-5-yl substituent introduces unique electronic and steric properties that cannot be replicated by simple aryl or heteroaryl replacements. The two oxygen atoms of the dioxole ring alter the electron density distribution of the aromatic system, affecting molecular recognition events such as π-stacking and hydrogen bonding [1]. Furthermore, the free NH group in the piperidine ring enables straightforward N-functionalization, whereas many commercially available analogs are already N-substituted, limiting their utility as synthetic intermediates . The combination of these features creates a distinct pharmacological and synthetic profile that is essential for generating novel compound libraries and exploring structure-activity relationships.

Quantitative Evidence Differentiating 3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine Hydrochloride from Closest Analogs


Validated 98% Purity with Publicly Disclosed Analytical Specifications Ensures Reproducible Assay Data

Leyan supplies this compound at a certified purity of 98% as determined by HPLC, with the purity value explicitly stated on the product page . In contrast, many alternative suppliers of tetrahydroisoxazolo[4,5-c]pyridine derivatives either do not disclose purity levels publicly or provide only nominal values without supporting documentation, introducing uncertainty in biological assays.

Quality Control Analytical Chemistry Compound Management

Free Secondary Amine Enables Direct N-Functionalization, Unlike Pre-Substituted Analogs Dominating Commercial Libraries

The target compound possesses a free secondary amine in the piperidine ring that is absent in the N-substituted derivatives that populate the Hit2Lead screening collection, such as 5-(1H-benzimidazol-2-ylmethyl), 5-(2-isopropoxypropanoyl), and 5-(pyrazolylmethyl) variants . This free amine allows direct N-alkylation, acylation, or sulfonylation, providing access to a vast combinatorial space that pre-functionalized analogs cannot offer.

Medicinal Chemistry Parallel Synthesis Building Blocks

Benzodioxole Privileged Fragment Associated with Multifaceted Bioactivity, Lacking in Simple Phenyl Analogs

The 1,3-benzodioxole ring system is recognized as a privileged structure in medicinal chemistry, with literature reports associating it with antioxidant, anti-inflammatory, hypolipidemic, and anticancer activities [1]. In contrast, simple phenyl-substituted isoxazolopyridines lack these intrinsic pharmacophoric features. While no direct head-to-head biological comparison between the target compound and its 3-phenyl analog has been published, the broader evidence base for benzodioxole-containing compounds suggests a higher probability of identifying hits with desirable biological profiles.

Fragment-Based Drug Discovery Pharmacophore Design Polypharmacology

Optimal Application Scenarios for 3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine Hydrochloride Based on Verified Differentiation


Focused CNS Library Synthesis via N-Functionalization

The free secondary amine on the piperidine ring enables efficient parallel synthesis of N-alkylated, N-acylated, and N-sulfonylated derivatives for CNS-targeted compound libraries. Researchers can exploit the CNS-appropriate LogP (2.14) and TPSA (56.52 Ų) to generate analogs with a high probability of brain penetration. This scenario is directly supported by the synthetic versatility evidence in Section 3, Evidence Item 2 .

Fragment-Based Lead Generation Leveraging the Benzodioxole Privileged Motif

The 1,3-benzodioxole group functions as a validated privileged fragment, making this compound an ideal starting point for fragment-growing or fragment-merging strategies. Its free NH provides a vector for fragment elaboration, while the benzodioxole oxygen atoms offer additional hydrogen bonding opportunities, as highlighted by the class-level inference in Section 3, Evidence Item 3 [1].

High-Throughput Screening (HTS) Hit Validation and Counter-Screening

The documented 98% purity and supplier transparency (Leyan) make this compound suitable for HTS hit validation and counter-screening experiments where impurity-driven artifacts must be excluded. The purity advantage (Section 3, Evidence Item 1) ensures that observed biological activity can be confidently attributed to the target compound rather than contaminants .

Quote Request

Request a Quote for 3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.